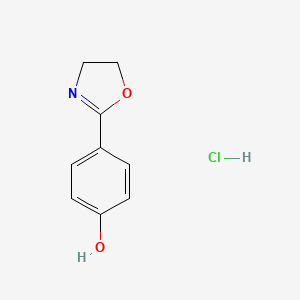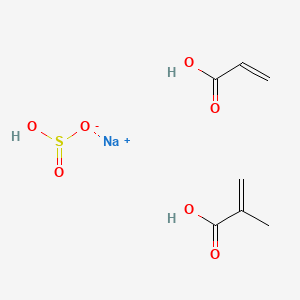
2-Propenoic acid, 2-methyl-, telomer with 2-propenoic acid and sodium hydrogen sulfite, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-methyl-, telomer with 2-propenoic acid and sodium hydrogen sulfite, sodium salt is a complex chemical compound. It is a telomer, which means it is a polymer formed by the reaction of a telogen with a monomer. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, telomer with 2-propenoic acid and sodium hydrogen sulfite, sodium salt involves the polymerization of 2-propenoic acid and 2-methyl-2-propenoic acid in the presence of sodium hydrogen sulfite. The reaction is typically carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation, crystallization, and chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 2-methyl-, telomer with 2-propenoic acid and sodium hydrogen sulfite, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reducing Agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution Reagents: Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce carboxylic acids, aldehydes, or ketones, while reduction reactions can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-Propenoic acid, 2-methyl-, telomer with 2-propenoic acid and sodium hydrogen sulfite, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of adhesives, coatings, and sealants.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 2-methyl-, telomer with 2-propenoic acid and sodium hydrogen sulfite, sodium salt involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenoic acid, 2-methyl-, telomer with sodium sulfite (1:1), sodium salt
- 2-Propenoic acid telomer with 2-methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid monosodium salt
- 2-Propenoic acid telomer with sodium 4-ethenylbenzenesulfonate and sodium hydrogen sulfite
Uniqueness
2-Propenoic acid, 2-methyl-, telomer with 2-propenoic acid and sodium hydrogen sulfite, sodium salt is unique due to its specific combination of monomers and the presence of sodium hydrogen sulfite. This gives it distinct properties and applications compared to other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
91112-49-1 |
|---|---|
Formule moléculaire |
C7H11NaO7S |
Poids moléculaire |
262.21 g/mol |
Nom IUPAC |
sodium;hydrogen sulfite;2-methylprop-2-enoic acid;prop-2-enoic acid |
InChI |
InChI=1S/C4H6O2.C3H4O2.Na.H2O3S/c1-3(2)4(5)6;1-2-3(4)5;;1-4(2)3/h1H2,2H3,(H,5,6);2H,1H2,(H,4,5);;(H2,1,2,3)/q;;+1;/p-1 |
Clé InChI |
SUHCSMKXIHEBFT-UHFFFAOYSA-M |
SMILES canonique |
CC(=C)C(=O)O.C=CC(=O)O.OS(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(6-Methoxynaphthalen-1-yl)ethyl]-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14363892.png)
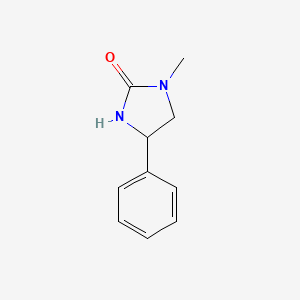
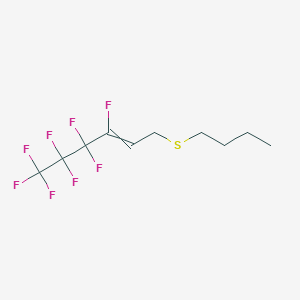
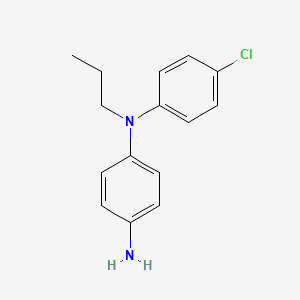

![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[3-(4-ethynylphenoxy)benzene]](/img/structure/B14363915.png)
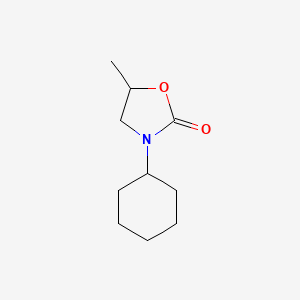




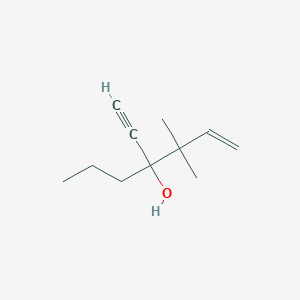
![2,2'-[Decane-1,10-diylbis(azanediylmethylene)]diphenol](/img/structure/B14363951.png)
